molecular formula C22H26O3 B1669086 Cismethrin CAS No. 35764-59-1

Cismethrin

Cat. No.: B1669086
CAS No.: 35764-59-1
M. Wt: 338.4 g/mol
InChI Key: VEMKTZHHVJILDY-PMACEKPBSA-N
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Description

Cismethrin (IUPAC name: [1R,cis]-resmethrin) is a Type I synthetic pyrethroid insecticide derived from the esterification of 1R-chrysanthemic acid and (5-benzyl-3-furyl)methanol . It is one of four stereoisomers of resmethrin, distinguished by its cis configuration at the cyclopropane ring and 1R stereochemistry . Unlike Type II pyrethroids (e.g., deltamethrin, cypermethrin), this compound lacks an α-cyano group, which influences its neurotoxicological profile .

Properties

CAS No.

35764-59-1

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

IUPAC Name

trans-(5-benzylfuran-3-yl)methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C22H26O3/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3/t19-,20-/m0/s1

InChI Key

VEMKTZHHVJILDY-PMACEKPBSA-N

Isomeric SMILES

CC(=C[C@H]1[C@H](C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C

Appearance

Solid powder

Other CAS No.

10453-56-2
35764-59-1

physical_description

WHITE POWDER.

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Solubility in water: none

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-benzyl-3-furylmethyl(1.R)-cis-chrysanthemate
cismethrin
cismethrin, 14C-labeled, (1R-cis)-isomer
cismethrin, cis-(+-)-isomer
cismethrin, cis-(-)-isomer
NRDC 119

Origin of Product

United States

Comparison with Similar Compounds

Mechanism of Action

Cismethrin acts primarily by modifying voltage-gated sodium channels (VGSCs), prolonging their open state and causing repetitive neuronal firing . This results from enhanced Na⁺ influx through VGSCs, followed by Ca²⁺ influx via the Na⁺/Ca²⁺ exchanger, leading to neuroexcitation . Studies on rat Nav1.8 and Nav1.6 channels demonstrate that this compound modifies sodium channels in the closed state, producing persistent sodium tail currents with rapid decay kinetics typical of Type I pyrethroids .

Toxicity Profile

This compound exhibits high mammalian neurotoxicity, with an intracerebral LD₅₀ of 0.6 mg/kg in mice and an oral LD₅₀ of 63 mg/kg in rats . Its toxicity is attributed to its ability to penetrate the central nervous system (CNS), inducing uncoordinated tremor (T syndrome) without secondary effects like salivation or hyperglycemia seen in Type II pyrethroids .

Comparison with Similar Compounds

Structural and Functional Classification

Compound Type α-Cyano Group Stereochemistry Key Structural Features
This compound I No 1R, cis Cis-cyclopropane, benzyl-furan ester
Deltamethrin II Yes 1R, trans α-cyano, dibromo vinyl
Permethrin I No 1R/1S, cis/trans mix Dichlorovinyl, phenoxybenzyl ester
Bioresmethrin I No 1R, trans Trans-cyclopropane, lower mammalian toxicity
Cypermethrin II Yes 1R, cis/trans mix α-cyano, dichlorovinyl

Neurotoxic Syndromes and Physiological Effects

  • This compound (Type I): Induces T syndrome: Tremor, hyperextension, and uncoordinated movements. Increases brain blood flow and glucose utilization without EEG spiking or autonomic effects (e.g., salivation) . Enhances acoustic startle response amplitude, a trait shared with non-cyano pyrethroids .
  • Deltamethrin (Type II) :

    • Causes CS syndrome : Choreoathetosis, salivation, hyperthermia, and EEG spiking .
    • Produces persistent sodium tail currents with biexponential decay, leading to prolonged channel opening .
    • Reduces acoustic startle response amplitude, contrasting with Type I effects .
  • Bioresmethrin (Type I) :

    • Despite structural similarity to this compound, it exhibits significantly lower toxicity (rat oral LD₅₀ = 8,000 mg/kg) due to poor CNS interaction .

Sodium Channel Modulation

Compound Sodium Tail Current Kinetics Voltage Sensitivity Shift State Modification (VGSCs)
This compound Rapid, monoexponential decay Hyperpolarizing shift Closed state
Deltamethrin Biexponential decay Minimal shift Open state
Permethrin Rapid decay Moderate shift Closed/open state

This compound’s closed-state modification of VGSCs results in altered activation/inactivation kinetics, while deltamethrin preferentially binds open channels . These differences explain variations in neurotoxic potency and syndrome expression.

Resistance Mechanisms

Mutations in insect sodium channels (e.g., M918T, L1014F) confer resistance to pyrethroids. This compound resistance in house flies requires both mutations, whereas L1014F alone provides partial resistance . This contrasts with deltamethrin, where single mutations (e.g., T929I) significantly reduce sensitivity .

Environmental and Toxicological Impact

  • This compound : Highly toxic to aquatic organisms; classified as Cramer Class III (high toxicity) .
  • Resmethrin Isomers : All isomers (including this compound) are Cramer Class III, but cis configurations increase mammalian toxicity .
  • Cypermethrin : Persists longer in the environment due to stability but shares high aquatic toxicity with this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cismethrin
Reactant of Route 2
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Cismethrin

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